molecular formula C36H72N2O3 B1404346 2,2'-Oxybis(N,N-dioctylacetamide) CAS No. 342794-43-8

2,2'-Oxybis(N,N-dioctylacetamide)

Cat. No. B1404346
CAS RN: 342794-43-8
M. Wt: 581 g/mol
InChI Key: VRZYWIAVUGQHKB-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N,N-dioctylacetamide) is a chemical compound with the molecular formula C36H72N2O3 . It has an average mass of 580.969 Da and a monoisotopic mass of 580.554321 Da .


Molecular Structure Analysis

The molecular structure of 2,2’-Oxybis(N,N-dioctylacetamide) consists of 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2,2’-Oxybis(N,N-dioctylacetamide) has a density of 0.9±0.1 g/cm3, a boiling point of 652.6±40.0 °C at 760 mmHg, and a flash point of 348.5±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 32 freely rotating bonds . Its ACD/LogP is 13.68 .

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

2,2'-Oxybis(N,N-dioctylacetamide) has been studied for its solubility in supercritical carbon dioxide. This research is significant because supercritical carbon dioxide is used in various industrial applications, including extraction processes. The solubility of compounds like 2,2'-Oxybis(N,N-dioctylacetamide) is crucial for optimizing these processes (Liu, Yang, Wang, & Li, 2008).

Extraction of Metal Ions

2,2'-Oxybis(N,N-dioctylacetamide) has been applied in the extraction of metal ions from various mediums. Its effectiveness in the separation of trivalent actinides and lanthanides from nitric acid mediums makes it a valuable compound in nuclear waste management and recycling of rare metals (Selvan, Prathibha, Venkatesan, Antony, & Rao, 2015).

Complexation with Nd(3+) Ions

Research has explored the complexation of amine functionalized ligands, including 2,2'-Oxybis(N,N-dioctylacetamide), with Nd(3+) ions. Such studies are relevant in understanding the interaction of these compounds with specific metal ions, which can have implications in fields like coordination chemistry and material science (Dau, Zhang, Dau, Gibson, & Rao, 2016).

Fluorescent Properties of Complexes

The fluorescent properties of complexes involving 2,2'-Oxybis(N,N-dioctylacetamide) have been studied, providing insights into potential applications in optical materials and sensors. These properties are important in the development of new materials with specific optical characteristics (Zhuo-yuan, 2009).

Interaction with Enzymes

The interaction of 2,2'-Oxybis(N,N-dioctylacetamide) with enzymes like lysozyme has been examined. Such interactions are significant in understanding the behavior of surfactants in biological systems, which can inform the development of pharmaceutical and cosmetic products (Bhat, Bhat, Akram, & Kabir-ud-din, 2017).

Safety and Hazards

The safety information for 2,2’-Oxybis(N,N-dioctylacetamide) indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

2,2’-Oxybis(N,N-dioctylacetamide) plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules through complexation and coordination. The compound forms stable complexes with metal ions, facilitating their extraction from aqueous solutions into organic phases. This interaction is crucial for the separation and purification of metals in biochemical and industrial processes .

Cellular Effects

The effects of 2,2’-Oxybis(N,N-dioctylacetamide) on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes and proteins involved in these processes, leading to changes in cellular behavior. For instance, it may modulate the expression of genes related to metal ion transport and metabolism, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2,2’-Oxybis(N,N-dioctylacetamide) exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions that are essential cofactors for enzymatic activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting metabolic pathways and gene expression. The compound’s ability to form stable complexes with metal ions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Oxybis(N,N-dioctylacetamide) change over time. The compound is stable at room temperature and does not degrade easily, ensuring consistent performance in experiments. Long-term studies have shown that it maintains its efficacy in metal extraction and separation processes without significant degradation. Prolonged exposure to certain conditions, such as high temperatures or strong oxidizing agents, may affect its stability and performance .

Dosage Effects in Animal Models

The effects of 2,2’-Oxybis(N,N-dioctylacetamide) vary with different dosages in animal models. At low doses, the compound is effective in facilitating metal ion transport and metabolism without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

Metabolic Pathways

2,2’-Oxybis(N,N-dioctylacetamide) is involved in metabolic pathways related to metal ion transport and metabolism. It interacts with enzymes and cofactors that facilitate the transport and utilization of metal ions within cells. The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction is essential for maintaining cellular homeostasis and ensuring efficient metal ion metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-Oxybis(N,N-dioctylacetamide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target compartments, such as the cytoplasm and organelles. The compound’s ability to form stable complexes with metal ions enhances its transport and distribution, ensuring efficient delivery to sites of action .

Subcellular Localization

The subcellular localization of 2,2’-Oxybis(N,N-dioctylacetamide) is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may be localized to the mitochondria or endoplasmic reticulum, where it interacts with enzymes and proteins involved in metal ion metabolism. This localization is crucial for its activity and function within cells .

properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYWIAVUGQHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743246
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342794-43-8
Record name 2,2'-Oxybis(N,N-dioctylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2′-Oxybis(N,N-dioctylacetamide) interact with rare-earth elements during the extraction process?

A1: While the paper [] doesn't delve deeply into the specific interaction mechanism, it highlights that 2,2′-Oxybis(N,N-dioctylacetamide) acts as an extractant for rare-earth elements (REEs) from nitric acid solutions. This suggests that the compound likely coordinates with the REE ions, forming a complex that is more soluble in the organic phase than in the aqueous nitric acid solution. The presence of phosphonium ionic liquids in the system further influences the extraction efficiency, indicating potential synergistic effects between the extractant, ionic liquid, and REEs. Further research is needed to elucidate the exact nature of these interactions and the role of the molecular structure of 2,2′-Oxybis(N,N-dioctylacetamide) in this process.

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